N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to inhibit aromatase and exhibit anti-tumor activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can bind to relevant receptors and/or enzymes by virtue of multiple non-covalent binding interactions . In the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Biochemical Pathways
Coordination polymers based on similar structures have been shown to have biological activity , suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Coordination polymers based on similar structures have demonstrated anti-tumor activity . Additionally, some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Action Environment
The design of luminescence sensing materials, which include similar structures, represents an attractive way to efficiently detect organic pollutants . This suggests that the compound’s action may be influenced by the presence of certain substances in its environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is its potency as a carbonic anhydrase inhibitor. It has been shown to be effective at low concentrations, which makes it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide. One area of interest is its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, it may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research could also explore its potential as a treatment for glaucoma and other ocular diseases.
In conclusion, N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase and has been shown to have significant biochemical and physiological effects. While it has advantages as a research tool, it also has limitations due to its potential toxicity. Future research could explore its potential as a treatment for cancer, inflammatory diseases, and ocular diseases.
Synthesis Methods
The synthesis of N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 4-(4-aminophenyl)sulfonyl-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-8(16)13-9-2-4-10(5-3-9)19(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOVBQXUQFFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide |
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